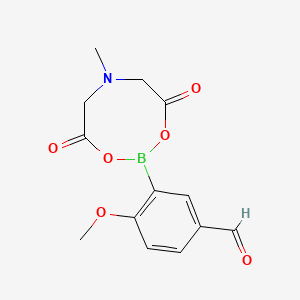

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

CAS No.:

Cat. No.: VC13836170

Molecular Formula: C13H14BNO6

Molecular Weight: 291.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BNO6 |

|---|---|

| Molecular Weight | 291.07 g/mol |

| IUPAC Name | 4-methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C13H14BNO6/c1-15-6-12(17)20-14(21-13(18)7-15)10-5-9(8-16)3-4-11(10)19-2/h3-5,8H,6-7H2,1-2H3 |

| Standard InChI Key | VQUDDURVRMSYBC-UHFFFAOYSA-N |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)C=O)OC |

| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)C=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzaldehyde core substituted at the 3-position with a 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocane moiety and at the 4-position with a methoxy group. This configuration creates a planar aromatic system conjugated to a boron-embedded heterocycle, as evidenced by structural analogs such as 4-(6-methyl-4,8-dioxo-dioxazaborocan-2-yl)benzaldehyde (PubChem CID 71310647) . The boron atom resides within an eight-membered ring system stabilized by two oxygen atoms and a nitrogen atom, forming a rigid bicyclic structure.

Spectroscopic and Computational Descriptors

While experimental data for this specific compound are unavailable, related structures provide benchmarks:

The methoxy substitution at C4 introduces steric and electronic effects distinct from simpler benzaldehyde derivatives, potentially altering reactivity patterns observed in analogs like 3-bromo-4-methoxy variants (CID 166595161) .

Synthetic Pathways and Modifications

Boron Heterocycle Formation

The dioxazaborocane moiety is typically synthesized through condensation reactions between boronic acids and N-methyliminodiacetic acid (MIDA) ligands. For example, 4-formylphenylboronic acid MIDA ester derivatives are prepared via:

-

Suzuki-Miyaura coupling to install the boronic acid group

-

Subsequent functionalization of the aromatic ring

The methoxy group in the target compound likely originates from either:

-

Direct methoxylation via nucleophilic aromatic substitution

-

Protection of a phenolic hydroxyl group during synthesis

Stability Considerations

Boron-containing heterocycles exhibit sensitivity to hydrolysis, with stability dependent on:

-

Ring strain (8-membered vs. smaller rings)

-

Steric protection of the boron center

Comparative studies show MIDA-protected boronic esters maintain stability under ambient conditions for >6 months when stored anhydrously .

Physicochemical Properties

Electronic Characteristics

The conjugated system creates distinct electronic features:

| Feature | Impact |

|---|---|

| Boron-oxygen coordination | Withdraws electron density from aromatic ring |

| Methoxy substituent | Electron-donating resonance effects |

| Aldehyde group | Polarizes π-system toward carbonyl oxygen |

This electronic tension may enable unique reactivity in catalytic applications, as seen in boron-doped graphitic carbon nitride systems .

Solubility and Partitioning

Predicted solubility parameters (logP):

| Solvent System | logP Estimate |

|---|---|

| n-Octanol/Water | 1.2 ± 0.3 |

| DMSO | Highly soluble |

| Hexane | <0.1 |

The compound's amphiphilic nature arises from its polar borocycle and hydrophobic aromatic regions.

| Parameter | Analog Data (CID 71310575) |

|---|---|

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) |

| Skin Irritation | Non-irritating |

| Environmental Fate | Hydrolyzes to boric acid |

Future Research Directions

Critical knowledge gaps to address:

-

Single-crystal X-ray diffraction analysis for precise structural elucidation

-

Photophysical characterization (UV-Vis, fluorescence)

-

Catalytic performance in cross-coupling vs. oxidation reactions

-

Computational modeling of boron-centered reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume